Cas no 104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI))

2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) structure
104778-23-6 structure
Productnaam:2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
CAS-nummer:104778-23-6
MF:C38H40N2O7
MW:636.733410835266
CID:1149285

2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
    • Rodiasine,O12-demethyl-O12'-methyl-15-oxo-
    • (+)-Pseudoxandrinine
    • 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,[4aR-(4aR*,16aR*)]-
    • Pseudoxandrinine
    • 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-
    • 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9C
    • 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one, 3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-, (4aR,16aR)- (9CI)
    • Inchi: 1S/C38H40N2O7/c1-39-13-11-22-18-31(44-4)32-20-25(22)28(39)16-21-7-10-30(43-3)27(15-21)26-17-24(8-9-29(26)41)36(42)35-34-23(12-14-40(35)2)19-33(45-5)37(46-6)38(34)47-32/h7-10,15,17-20,28,35,41H,11-14,16H2,1-6H3
    • InChI-sleutel: OUSQOTNZRASOJV-UHFFFAOYSA-N
    • LACHT: COC1C2=CC3C(CC4C=C(C5C(O)=CC=C(C(C6C7C(=CC(=C(C=7O2)OC)OC)CCN6C)=O)C=5)C(OC)=CC=4)N(C)CCC=3C=1

Berekende eigenschappen

  • Exacte massa: 272.08309
  • Monoisotopische massa: 636.284
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 89.9A^2

Experimentele eigenschappen

  • Dichtheid: 1.230±0.06 g/cm3(Predicted)
  • Kookpunt: 784.5±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 7.56±0.20(Predicted)

2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm